An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid, a key intermediate in the synthesis of potent analgesics. This document details its chemical structure, physicochemical properties, synthesis protocols, and its pivotal role in pharmaceutical manufacturing.
Chemical Structure and Identifiers
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is a derivative of piperidine featuring a benzyl group at the 1-position, and both a phenylamino and a carboxylic acid group at the 4-position.
DOT Script for Chemical Structure:
Chemical Structure of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C19H22N2O2 | PubChem[1][2] |
| Molecular Weight | 310.4 g/mol | PubChem[1][2] |
| CAS Number | 85098-64-2 | Scimplify[3] |
| Canonical SMILES | C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3 | Scimplify[3] |
| InChI Key | YFSCBWDAVTYIMM-UHFFFAOYSA-N | Scimplify[3] |
| XLogP3 (Predicted) | 1.1 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis Pathway
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is primarily synthesized via a two-step process starting from 1-benzyl-4-piperidone. The first step is a Strecker reaction to form 1-benzyl-4-cyano-4-anilinopiperidine, which is then hydrolyzed to the final carboxylic acid product. This compound serves as a crucial precursor in the multi-step synthesis of the potent opioid analgesic, remifentanil.
DOT Script for Synthesis Pathway:
Synthesis Pathway of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
Experimental Protocols
The following protocols are a composite of methodologies described in the scientific and patent literature.
Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine (Strecker Reaction)
Materials:
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1-Benzyl-4-piperidone
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Aniline
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Potassium cyanide (KCN) or Sodium cyanide (NaCN)
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Glacial acetic acid
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Dichloromethane (CH2Cl2)
Procedure:
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To a solution of 1-benzyl-4-piperidone and aniline in dichloromethane, add potassium cyanide.
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Cool the mixture in an ice bath.
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Slowly add glacial acetic acid to the cooled mixture while stirring.
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After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24-48 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzyl-4-cyano-4-anilinopiperidine.
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The crude product can be purified by recrystallization or column chromatography.
Hydrolysis of 1-Benzyl-4-cyano-4-anilinopiperidine to 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
Materials:
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1-Benzyl-4-cyano-4-anilinopiperidine
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Concentrated sulfuric acid or concentrated hydrochloric acid
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Water
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Aqueous ammonia or sodium hydroxide solution
Procedure:
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Carefully add 1-benzyl-4-cyano-4-anilinopiperidine to an excess of cold, concentrated sulfuric acid or hydrochloric acid with stirring.
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Heat the mixture to reflux and maintain for several hours (typically 10-20 hours). The reaction progress can be monitored by TLC.
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After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
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Neutralize the acidic solution by the slow addition of a concentrated base (e.g., aqueous ammonia or sodium hydroxide) until the pH is in the range of 4-9, while keeping the temperature low with an ice bath.
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The precipitated solid is collected by filtration.
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Wash the solid with cold water and dry under vacuum to obtain 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid.
Role in Drug Development
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is a critical intermediate in the synthesis of remifentanil, a potent, short-acting synthetic opioid analgesic agent. The structural core of this intermediate provides the necessary piperidine ring and the 4-anilino moiety, which are essential for the pharmacological activity of remifentanil. The carboxylic acid group serves as a handle for further chemical modifications to introduce the methyl ester and the propionyl group, leading to the final active pharmaceutical ingredient.
Safety and Handling
Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Use only in a well-ventilated area.
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If skin irritation occurs, get medical advice/attention.
It is imperative to handle this compound in a controlled laboratory setting, following all appropriate safety protocols.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult with a qualified professional for specific guidance.
